molecular formula C11H10N2O3S B2542445 2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 211102-93-1

2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2542445
CAS No.: 211102-93-1
M. Wt: 250.27
InChI Key: DYRFBCKTUMWMRN-UHFFFAOYSA-N
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Description

2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid is a heterocyclic compound that contains a thiazole ring substituted with a hydroxyphenylamino group and an acetic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the hydroxyphenylamino group enhances the compound’s potential for various biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the condensation of 3-hydroxyaniline with a thiazole derivative. One common method includes the reaction of 3-hydroxyaniline with 2-bromoacetic acid in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Hydroxyphenyl)amino]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-[(3-Hydroxyphenyl)amino]pyrimidine-4-yl}amino)benzamide: Contains a pyrimidine ring instead of a thiazole ring.

Uniqueness

2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to the presence of both the thiazole ring and the hydroxyphenylamino group, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-9-3-1-2-7(4-9)12-11-13-8(6-17-11)5-10(15)16/h1-4,6,14H,5H2,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRFBCKTUMWMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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